4,7-Dichloro-6-fluoroquinoline is a heterocyclic compound belonging to the quinoline family, characterized by the presence of two chlorine atoms and one fluorine atom at specific positions on the quinoline ring. Its molecular formula is , and it has a molecular weight of 216.04 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
4,7-Dichloro-6-fluoroquinoline is classified as a halogenated quinoline. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 4,7-dichloro-6-fluoroquinoline typically involves several key steps:
The reaction conditions often include specific temperatures and solvents that facilitate the nucleophilic substitution process. For example, using toluene as a solvent under reflux conditions can enhance the reaction efficiency .
The molecular structure of 4,7-dichloro-6-fluoroquinoline features a bicyclic ring system characteristic of quinolines, with chlorine and fluorine substituents affecting its reactivity and biological properties.
InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-7(11)8(12)3-5(6)9/h1-4H
C1=CN=C2C=C(C(=CC2=C1Cl)F)Cl
These structural representations indicate the arrangement of atoms and the connectivity within the molecule .
The compound's purity can exceed 99%, with yields often above 80% in optimized synthetic procedures .
4,7-Dichloro-6-fluoroquinoline can undergo several types of chemical reactions:
The specific conditions for these reactions often depend on the choice of reagents and solvents, which can significantly influence the reaction pathways and product yields.
The mechanism of action for 4,7-dichloro-6-fluoroquinoline primarily involves its interaction with biological targets such as enzymes and receptors:
The precise molecular targets may vary based on the specific application or biological context.
Key properties include:
Property | Value |
---|---|
Molecular Formula | C9H4Cl2FN |
Molecular Weight | 216.04 g/mol |
Purity | ≥99% |
4,7-Dichloro-6-fluoroquinoline has diverse applications across various scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7